molecular formula C25H20N2O4S B2770505 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide CAS No. 361480-47-9

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide

Cat. No.: B2770505
CAS No.: 361480-47-9
M. Wt: 444.51
InChI Key: RGCXKACVUMWBJI-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide is a complex organic compound that features a thiazole ring, benzoyl and phenyl groups, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide typically involves multi-step organic reactions. The process often starts with the formation of the thiazole ring, followed by the introduction of benzoyl and phenyl groups. The final step involves the attachment of the dimethoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research could explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S/c1-30-18-14-9-15-19(31-2)20(18)24(29)27-25-26-21(16-10-5-3-6-11-16)23(32-25)22(28)17-12-7-4-8-13-17/h3-15H,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCXKACVUMWBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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